molecular formula C10H12ClF2N B1433148 [1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1427380-04-8

[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride

Cat. No. B1433148
M. Wt: 219.66 g/mol
InChI Key: XGONXLCNJSMWKW-UHFFFAOYSA-N
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Description

“[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1427380-04-8 . It has a molecular weight of 219.66 . The IUPAC name for this compound is (1-(2,6-difluorophenyl)cyclopropyl)methanamine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride” is 1S/C10H11F2N.ClH/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10;/h1-3H,4-6,13H2;1H . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthetic Chemistry Applications : The compound's structural similarity to those involved in the synthesis of neuroleptic agents, antidepressants, and antiviral medications highlights its potential utility in medicinal chemistry. For example, the synthesis of neuroleptic butyrophenones and antidepressants like sertraline hydrochloride involves complex organic synthesis routes, where cyclopropyl and difluorophenyl moieties play crucial roles in the final compound's pharmacological properties (Nakatsuka et al., 1979; Vukics et al., 2002).

Pharmacological Research : The structure-related studies indicate the importance of cyclopropyl and difluorophenyl groups in the development of compounds with potential antiviral and antimicrobial activities. The research into aminoadamantane derivatives for influenza A virus treatment suggests that modifications to the cyclopropane core can yield significant antiviral properties, underscoring the compound's potential in pharmacological research (Kolocouris et al., 1994).

Safety And Hazards

The safety information for “[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound should be handled with appropriate safety measures.

properties

IUPAC Name

[1-(2,6-difluorophenyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10;/h1-3H,4-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGONXLCNJSMWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride

CAS RN

1427380-04-8
Record name 1-[1-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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